Cas no 894552-35-3 (6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid)

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is a brominated quinoline derivative with a phenyl substituent at the 2-position and a carboxylic acid functional group at the 4-position. This compound is of interest in medicinal and materials chemistry due to its structural features, which make it a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its rigid quinoline core contributes to potential applications in coordination chemistry or as a building block for heterocyclic frameworks.
6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid structure
894552-35-3 structure
Product Name:6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid
CAS No:894552-35-3
MF:C17H12BrNO2
MW:342.186683654785
MDL:MFCD06127499
CID:3152551
PubChem ID:4711654
Update Time:2025-05-19

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid
    • MFCD06127499
    • 4-quinolinecarboxylic acid, 6-bromo-8-methyl-2-phenyl-
    • 6-bromo-8-methyl-2-phenylquinoline-4-carboxylicacid
    • 894552-35-3
    • AKOS005172477
    • H25793
    • SB72427
    • LS-03646
    • ALBB-010662
    • MDL: MFCD06127499
    • Inchi: 1S/C17H12BrNO2/c1-10-7-12(18)8-13-14(17(20)21)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
    • InChI Key: GNZJSUBMTVWHNN-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C2C(C=1)=C(C(=O)O)C=C(C1C=CC=CC=1)N=2

Computed Properties

  • Exact Mass: 341.00514Da
  • Monoisotopic Mass: 341.00514Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 513.7±50.0 °C at 760 mmHg
  • Flash Point: 264.5±30.1 °C
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid Security Information

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6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:894552-35-3)6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid
Order Number:A1187019
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:02
Price ($):240.0
Email:sales@amadischem.com

Additional information on 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid

Introduction to 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 894552-35-3)

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 894552-35-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. The following introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular formula of 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is C17H13BrNO2, and it has a molecular weight of approximately 347.20 g/mol. The compound features a quinoline core with a bromine substituent at the 6-position, a methyl group at the 8-position, and a phenyl group at the 2-position. These functional groups contribute to its unique chemical and biological properties, making it an interesting target for both academic and industrial research.

In terms of synthesis, several methods have been reported for the preparation of 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid. One common approach involves the condensation of 2-bromoacetophenone with anilines followed by cyclization and subsequent functional group modifications. Another method involves the reaction of 2-bromobenzaldehyde with appropriate reagents to form the quinoline ring system. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity levels.

The biological activities of 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid have been extensively studied in recent years. One of its notable properties is its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Beyond its anticancer properties, 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid has also been investigated for its anti-inflammatory and antioxidant activities. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, it has shown potent antioxidant effects by scavenging free radicals and protecting cells from oxidative stress.

In the context of drug development, 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid has been evaluated for its pharmacokinetic properties. Preclinical studies have indicated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further clinical evaluation. Ongoing research is focused on optimizing its formulation and delivery methods to enhance its therapeutic efficacy and safety.

The structural versatility of 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid also makes it an attractive scaffold for medicinal chemistry efforts aimed at developing new derivatives with enhanced biological activities. By modifying the substituents on the quinoline ring or introducing additional functional groups, researchers can fine-tune the pharmacological properties of this compound to address specific therapeutic needs.

In conclusion, 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS No. 894552-35-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool for advancing our understanding of disease mechanisms and developing novel therapeutic strategies. As research in this area continues to evolve, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in the scientific community.

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Amadis Chemical Company Limited
(CAS:894552-35-3)6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid
A1187019
Purity:99%
Quantity:1g
Price ($):240.0
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